1-(2-Methoxy-3-methylphenyl)propan-2-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H14O2 |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
1-(2-methoxy-3-methylphenyl)propan-2-one |
InChI |
InChI=1S/C11H14O2/c1-8-5-4-6-10(7-9(2)12)11(8)13-3/h4-6H,7H2,1-3H3 |
InChI Key |
FAPGQLUCZCISSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)CC(=O)C)OC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 2 Methoxy 3 Methylphenyl Propan 2 One
Retrosynthetic Analysis Strategies
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. amazonaws.comresearchgate.net It involves mentally deconstructing a target molecule into simpler, commercially available starting materials through a series of logical "disconnections." amazonaws.com This process helps to identify potential synthetic routes and highlight challenges, such as chemoselectivity and regioselectivity. amazonaws.com
The most logical disconnection for 1-(2-methoxy-3-methylphenyl)propan-2-one (B6264639) targets the bond between the aromatic ring and the propan-2-one side chain. This C-C bond disconnection simplifies the molecule into two key fragments, or "synthons": an electrophilic acetyl synthon (CH₃CO⁺) and a nucleophilic 2-methoxy-3-methylphenyl anion synthon.
The corresponding real-world chemical equivalents, or reagents, for these synthons are readily identifiable. The acetyl cation is typically derived from reagents like acetyl chloride or acetic anhydride, which are common in acylation reactions. The aryl anion synthon can be represented by the parent aromatic compound, 2-methoxy-3-methylanisole, which acts as a nucleophile in electrophilic aromatic substitution, or by an organometallic species like an aryllithium or Grignard reagent.
Table 1: Retrosynthetic Disconnection of the Propan-2-one Moiety
| Disconnection | Bond Cleaved | Synthon 1 (Electrophile) | Reagent Equivalent 1 | Synthon 2 (Nucleophile) | Reagent Equivalent 2 | Corresponding Forward Reaction |
|---|---|---|---|---|---|---|
| C(aryl)-C(carbonyl) | C-C | Acetyl Cation (CH₃CO⁺) |
Acetyl chloride, Acetic anhydride | 2-Methoxy-3-methylphenyl Anion | 2-methoxy-3-methylbenzene | Friedel-Crafts Acylation |
| C(carbonyl)-C(α) | C-C | 2-Methoxy-3-methylbenzyl Cation | 2-Methoxy-3-methylbenzyl halide | Acetone (B3395972) Enolate | Acetone, Ethyl acetoacetate | Enolate Alkylation |
The construction of the 1,2,3-trisubstituted aromatic core, 2-methoxy-3-methylphenyl, presents a significant regiochemical challenge. The directing effects of the methoxy (B1213986) and methyl substituents must be carefully managed to achieve the desired substitution pattern.
A plausible retrosynthetic strategy for the aromatic core starts with a simpler, commercially available substituted benzene (B151609). Key disconnections involve the C-C and C-O bonds corresponding to the methyl and methoxy groups.
Starting from 2-Methylanisole (B146520): A primary route could involve the regioselective introduction of a methyl group onto 2-methylanisole. The methoxy group is a strong ortho-, para-director, while the methyl group is a weaker ortho-, para-director. Direct electrophilic substitution (e.g., Friedel-Crafts alkylation) would likely lead to a mixture of isomers. Therefore, a more controlled method like directed ortho-metalation (DoM) is preferable. beilstein-journals.org The methoxy group can direct lithiation to the C6 and C3 positions. While the C6 position is sterically less hindered, careful choice of reagents and conditions can favor functionalization at the C3 position.
Starting from 3-Methylphenol (m-cresol): Another approach begins with m-cresol. O-methylation would yield 3-methylanisole. The methoxy group would then direct subsequent electrophilic substitution to the ortho- (C2, C6) and para- (C4) positions. The challenge lies in selectively functionalizing the C2 position over the less hindered C4 and C6 positions.
Targeted Synthesis Routes
Based on the retrosynthetic analysis, several forward synthesis routes can be designed. These routes focus on established reactions while considering the need for high regioselectivity and, increasingly, environmental sustainability.
The formation of the arylpropan-2-one structure is most commonly achieved via acylation of the pre-formed aromatic core.
Friedel-Crafts Acylation: This is a classic and direct method for forming aryl ketones. organic-chemistry.org The reaction involves treating 2-methoxy-3-methylbenzene with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The reaction typically proceeds under anhydrous conditions. The primary challenge is controlling the position of acylation on the 2-methoxy-3-methylbenzene ring. The strongly activating methoxy group directs ortho- and para-, while the methyl group also directs ortho- and para-. The outcome depends on the interplay of these electronic effects and steric hindrance, which may lead to a mixture of isomeric products requiring purification.
Alternative Acylation Methods: Other methods for synthesizing aryl ketones can offer milder conditions or different selectivity. Palladium-catalyzed coupling reactions of aryl halides or aryl boronic acids with acyl donors are modern alternatives that offer broad functional group tolerance. organic-chemistry.org For instance, a Suzuki-Miyaura coupling could be envisioned between an appropriately functionalized 2-methoxy-3-methylphenyl boronic acid and an acetylating agent.
Table 2: Comparison of Acylation Strategies
| Method | Reagents | Catalyst | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Friedel-Crafts Acylation | 2-methoxy-3-methylbenzene, Acetyl Chloride/Anhydride | AlCl₃, FeCl₃ | Anhydrous, often requires reflux | Direct, uses common reagents | Stoichiometric Lewis acid waste, potential regioselectivity issues |
| Suzuki-Miyaura Coupling | 2-methoxy-3-methylphenylboronic acid, Acyl Halide | Palladium complex (e.g., Pd(PPh₃)₄) | Base, organic solvent | High functional group tolerance, milder conditions | Requires pre-functionalized starting materials |
Achieving the specific 1,2,3-substitution pattern of the aromatic core is crucial. Modern organic synthesis employs several techniques to control regioselectivity in aromatic functionalization. rsc.orgnih.gov
Directed ortho-Metalation (DoM): As mentioned in the retrosynthetic analysis, DoM is a powerful tool for regioselective functionalization. beilstein-journals.org A directing group on the aromatic ring, such as a methoxy group, complexes with an organolithium reagent (e.g., n-butyllithium), directing deprotonation (lithiation) at a specific adjacent (ortho) position. For a substrate like 2-methylanisole, the methoxy group can direct lithiation to the C3 position, which can then be quenched with an electrophile (e.g., methyl iodide) to install the required methyl group, forming the 2-methoxy-3-methylphenyl core.
Blocking Groups: In cases where competing positions are more reactive, a removable "blocking group" can be temporarily installed to prevent reaction at that site. For example, in the functionalization of 3-methylanisole, the more reactive C4 and C6 positions could be blocked (e.g., by sulfonation), allowing functionalization to occur at the desired C2 position, followed by removal of the blocking groups.
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgjocpr.com These principles can be applied to the synthesis of this compound.
Catalyst Selection: Traditional Friedel-Crafts acylations often use stoichiometric amounts of Lewis acids like AlCl₃, which are corrosive and generate significant aqueous waste upon workup. A greener alternative is the use of solid acid catalysts, such as zeolites or clays. These catalysts are often reusable, non-corrosive, and can be easily separated from the reaction mixture, minimizing waste.
Solvent Choice: Many organic reactions use volatile and often toxic organic solvents. Green chemistry encourages the use of safer alternatives like water, supercritical CO₂, or bio-based solvents. jocpr.commdpi.com While the solubility of nonpolar organic reactants can be a challenge, techniques like phase-transfer catalysis or the use of co-solvents can facilitate reactions in greener media. mdpi.com Solvent-free, or neat, reaction conditions, where possible, represent an ideal approach to minimizing solvent waste. mdpi.com
Atom Economy and Process Efficiency: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product (high atom economy). researchgate.net Catalytic C-H functionalization is an emerging area that offers a highly atom-economical way to form C-C bonds, potentially bypassing the need for pre-functionalized starting materials like organometallics or aryl halides. rsc.org Continuous flow processes, as opposed to batch production, can also enhance efficiency, safety, and yield on an industrial scale.
Table 3: Application of Green Chemistry Principles
| Green Chemistry Principle | Conventional Approach | Greener Alternative | Benefit |
|---|---|---|---|
| Catalysis | Stoichiometric AlCl₃ in Friedel-Crafts acylation | Reusable solid acid catalyst (e.g., zeolites) | Reduced waste, easier separation, catalyst can be recycled |
| Safer Solvents | Chlorinated solvents (e.g., dichloromethane) | Bio-based solvents, supercritical CO₂, or solvent-free conditions | Reduced toxicity and environmental impact |
| Atom Economy | Use of pre-functionalized substrates (e.g., boronic acids) | Direct C-H activation/functionalization | Fewer synthetic steps, less waste generation |
| Energy Efficiency | High-temperature reflux | Microwave-assisted or ultrasound-assisted synthesis | Reduced energy consumption and reaction times mdpi.comresearchgate.net |
Catalytic Methodologies in Formation
The synthesis of this compound can be achieved through various catalytic methodologies that offer advantages in terms of efficiency, selectivity, and milder reaction conditions compared to classical stoichiometric approaches. These modern methods primarily involve transition metal-catalyzed coupling reactions and organocatalytic transformations, which allow for the precise construction of the target molecule's carbon skeleton.
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis provides powerful tools for the formation of carbon-carbon bonds, which are central to the synthesis of this compound. Key strategies include palladium- and rhodium-catalyzed reactions that enable the coupling of appropriate precursors under well-defined conditions.
Palladium-Catalyzed α-Arylation of Acetone:
A prominent approach for the synthesis of aryl-substituted ketones is the palladium-catalyzed α-arylation of acetone. nih.govnih.gov This reaction typically involves the coupling of an aryl halide or triflate with acetone in the presence of a palladium catalyst and a suitable base. For the synthesis of this compound, a plausible precursor would be 2-bromo-1-methoxy-3-methylbenzene.
The catalytic cycle for this transformation is generally understood to proceed through a series of well-defined steps. nih.gov Initially, the active Pd(0) catalyst undergoes oxidative addition with the aryl halide (2-bromo-1-methoxy-3-methylbenzene) to form a Pd(II)-aryl intermediate. Subsequently, deprotonation of acetone by the base generates an enolate, which then coordinates to the palladium center. The final and crucial step is the reductive elimination from the arylpalladium enolate intermediate, which forms the desired C-C bond of the product, this compound, and regenerates the active Pd(0) catalyst. nih.gov
The success of this reaction is highly dependent on the choice of ligands, which stabilize the palladium catalyst and influence its reactivity and selectivity. organic-chemistry.org Sterically hindered and electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) have been shown to be effective in promoting the α-arylation of ketones. researchgate.netst-andrews.ac.uk
| Parameter | Description | Significance |
|---|---|---|
| Palladium Precursor | Sources of the active Pd(0) catalyst, e.g., Pd(OAc)₂, Pd₂(dba)₃. | Initiates the catalytic cycle. |
| Ligand | Electron-rich and sterically bulky phosphines (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs). | Stabilizes the catalyst, promotes oxidative addition and reductive elimination, and prevents side reactions. |
| Base | Strong, non-nucleophilic bases such as NaOtBu, K₃PO₄, or Cs₂CO₃. | Facilitates the formation of the ketone enolate. |
| Solvent | Aprotic solvents like toluene, dioxane, or THF. | Provides the reaction medium and influences solubility and reaction rates. |
Rhodium-Catalyzed C-H Activation:
An alternative and increasingly important strategy involves the rhodium-catalyzed direct functionalization of C-H bonds. nih.gov This approach offers the advantage of atom economy by avoiding the pre-functionalization of the aromatic ring with a halide. For the synthesis of this compound, a potential route could involve the ortho-C-H activation of a simpler precursor like 2-methylanisole, followed by coupling with a suitable three-carbon building block.
The mechanism of rhodium-catalyzed C-H activation often involves a directing group that positions the catalyst in proximity to the target C-H bond. nih.gov In the context of synthesizing ketones, the carbonyl group of a precursor could potentially act as a directing group. The catalytic cycle typically begins with the coordination of the rhodium catalyst to the directing group, followed by the cleavage of the ortho C-H bond to form a rhodacycle intermediate. nih.gov This intermediate can then react with a coupling partner, such as an alkyne or an alkene, through migratory insertion. Subsequent reductive elimination would yield the desired product and regenerate the active rhodium catalyst. acs.orgsemanticscholar.org While this approach is conceptually elegant, its application to the specific synthesis of this compound would require careful selection of the starting materials and reaction conditions to achieve the desired regioselectivity.
Organocatalytic Transformations
Organocatalysis has emerged as a powerful alternative to metal-based catalysis, utilizing small organic molecules to catalyze chemical transformations. For the synthesis of this compound, organocatalytic methods could offer pathways that avoid the use of potentially toxic and expensive transition metals.
A plausible organocatalytic strategy could involve a Michael-type addition reaction. rsc.orgmdpi.com This would entail the reaction of a nucleophilic enamine or enolate, generated from a propanone equivalent under the influence of a chiral amine catalyst, with an electrophilic acceptor containing the 2-methoxy-3-methylphenyl moiety. For instance, a suitable Michael acceptor could be a vinylogous ester or ketone derived from 2-methoxy-3-methylbenzaldehyde.
The catalytic cycle in a typical amine-catalyzed Michael addition involves the formation of a nucleophilic enamine intermediate from the ketone and the chiral amine catalyst. organic-chemistry.org This enamine then adds to the Michael acceptor in a stereocontrolled manner. Subsequent hydrolysis of the resulting iminium ion releases the chiral product and regenerates the organocatalyst. nih.govresearchgate.net
| Reaction Type | Key Intermediates | Potential Precursors |
|---|---|---|
| Michael Addition | Enamine/Enolate | Propanal or acetone derivative, 2-methoxy-3-methyl-cinnamaldehyde |
| Asymmetric Retro-Claisen Cleavage | β-diketone intermediate | A more complex β-diketone that can be cleaved to the target molecule. nih.gov |
While the direct application of these methods to the synthesis of this compound is not extensively documented, the principles of organocatalysis suggest that such routes are feasible and could provide a valuable, metal-free alternative for its preparation.
Optimization of Synthetic Pathways for Research Scale Production
The optimization of synthetic pathways for the research-scale production of this compound is crucial for ensuring efficiency, reproducibility, and the generation of high-purity material for further studies. This involves a systematic approach to refining reaction conditions and may leverage modern technologies such as flow chemistry and statistical experimental design.
A common synthetic route to aryl propanones is the Friedel-Crafts acylation. The optimization of this reaction for the synthesis of the target compound would involve the acylation of 2-methylanisole with a propanoylating agent like propanoyl chloride or propanoic anhydride, catalyzed by a Lewis acid.
Application of Flow Chemistry:
Continuous flow chemistry offers significant advantages over traditional batch processing for reaction optimization and small-scale production. krishisanskriti.orgtandfonline.comtandfonline.com The use of microreactors provides superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety. mdpi.com
For the Friedel-Crafts acylation to produce this compound, a flow chemistry setup would involve pumping streams of the reactants (2-methylanisole and the acylating agent) and the catalyst solution through a heated reactor coil. The precise control of residence time in the reactor allows for the fine-tuning of the reaction to maximize the formation of the desired product while minimizing the formation of byproducts. Furthermore, in-line analytical techniques, such as FTIR or HPLC, can be integrated into the flow system to enable real-time monitoring and rapid optimization of the reaction conditions. rsc.orgcertech.beamericanpharmaceuticalreview.comrsc.orgresearchgate.net
| Parameter | Advantage in Flow Chemistry |
|---|---|
| Temperature Control | Excellent heat transfer allows for precise temperature management, even for highly exothermic reactions. |
| Mixing | Efficient mixing at the microscale leads to enhanced reaction rates and reproducibility. |
| Residence Time | Precise control over the time reactants spend in the reaction zone, allowing for fine-tuning of conversions and selectivities. |
| Safety | Small reaction volumes minimize the risks associated with hazardous reagents or exothermic processes. |
| Scalability | Scaling up can often be achieved by running the system for a longer duration or by numbering up reactors. |
Design of Experiments (DoE):
To systematically optimize the multiple variables in a synthetic process, Design of Experiments (DoE) is a powerful statistical tool. Instead of varying one factor at a time, DoE allows for the simultaneous investigation of the effects of multiple variables and their interactions on the reaction outcome (e.g., yield, purity).
For the synthesis of this compound, a DoE approach could be employed to optimize key parameters in, for example, a palladium-catalyzed α-arylation reaction. The factors to be investigated could include:
Catalyst Loading: The concentration of the palladium catalyst.
Ligand-to-Metal Ratio: The molar ratio of the phosphine ligand to the palladium precursor.
Base Equivalents: The amount of base used relative to the starting materials.
Temperature: The reaction temperature.
Reaction Time: The duration of the reaction.
By performing a structured set of experiments as dictated by the DoE matrix, a mathematical model can be generated that describes the relationship between the input variables and the output responses. This model can then be used to identify the optimal conditions for the synthesis, leading to a more robust and efficient process for research-scale production.
Chemical Transformations and Reactivity Profile of 1 2 Methoxy 3 Methylphenyl Propan 2 One
Reactions of the Ketone Functionality
The propan-2-one moiety is a key site of reactivity, participating in a range of transformations typical of ketones. These reactions primarily involve the electrophilic carbonyl carbon and the adjacent nucleophilic α-carbons.
The carbonyl carbon of 1-(2-Methoxy-3-methylphenyl)propan-2-one (B6264639) is electrophilic and susceptible to attack by various nucleophiles. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation.
Aldol (B89426) and Mannich Reactions: The ketone can serve as a substrate in base- or acid-catalyzed condensation reactions. In the presence of a suitable aldehyde or ketone, it can undergo aldol-type reactions. Similarly, it is a viable candidate for the Mannich reaction, a three-component condensation involving an amine and a non-enolizable aldehyde (e.g., formaldehyde), which would introduce an aminomethyl group at the α-position. The Mannich reaction is a common aminoalkylation method for ketones. nih.gov
Reactions with Organometallic Reagents: Grignard reagents (R-MgX) and organolithium compounds (R-Li) readily add to the carbonyl group, yielding tertiary alcohols after an aqueous workup. The choice of the organometallic reagent determines the nature of the alkyl, aryl, or vinyl group introduced.
Reduction and Oxidation: The ketone functionality can be readily reduced to a secondary alcohol, 1-(2-methoxy-3-methylphenyl)propan-2-ol, using hydride reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Conversely, under harsh oxidative conditions, cleavage of the carbon-carbon bonds adjacent to the carbonyl can occur.
The table below summarizes common nucleophilic addition and condensation reactions.
| Reaction Type | Reagents | Product Type |
| Aldol Condensation | Aldehyde/Ketone, Acid/Base | β-Hydroxy ketone or α,β-Unsaturated ketone |
| Mannich Reaction | Formaldehyde (B43269), Secondary Amine (e.g., Dimethylamine) | β-Amino ketone (Mannich base) |
| Grignard Reaction | R-MgX, then H₃O⁺ | Tertiary alcohol |
| Reduction | NaBH₄ or LiAlH₄ | Secondary alcohol |
The protons on the carbons alpha (α) to the carbonyl group are acidic and can be removed by a base to form a nucleophilic enolate anion. wikipedia.org this compound possesses two distinct α-positions: the methyl group (C1) and the benzylic methylene (B1212753) group (C3). This asymmetry allows for regioselective functionalization depending on the reaction conditions. wikipedia.org
Kinetic vs. Thermodynamic Enolates: Deprotonation can lead to two different enolates. The kinetic enolate is formed faster by removing the more accessible, less sterically hindered proton from the methyl group, typically using a bulky, strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures. The thermodynamic enolate is the more stable enolate, formed by removing the more acidic benzylic proton, which is favored under conditions that allow for equilibrium (e.g., a weaker base like an alkoxide). masterorganicchemistry.com
α-Alkylation and α-Halogenation: Once formed, the enolate can react with electrophiles. Reaction with alkyl halides (R-X) results in α-alkylation, forming a new carbon-carbon bond. Similarly, reaction with halogens (e.g., Br₂) or other halogenating agents leads to α-halogenation. masterorganicchemistry.comgoogle.com The ability to control the site of enolate formation allows for the selective synthesis of different alkylated or halogenated products.
The regioselectivity of enolate formation is detailed in the table below.
| Condition | Base | Temperature | Major Enolate Product | Subsequent Reaction Product (with E⁺) |
| Kinetic Control | Lithium Diisopropylamide (LDA) | Low (e.g., -78 °C) | Less substituted (at C1) | 1-(2-Methoxy-3-methylphenyl)-1-E-propan-2-one |
| Thermodynamic Control | NaOEt or KOtBu | Higher (e.g., 25 °C) | More substituted (at C3) | 3-(2-Methoxy-3-methylphenyl)-3-E-propan-2-one |
Transformations Involving the Aromatic Ring
The substituted benzene (B151609) ring is another reactive center, primarily undergoing electrophilic aromatic substitution (EAS). The regiochemical outcome of these reactions is governed by the directing effects of the existing substituents.
The aromatic ring bears three substituents: a methoxy (B1213986) group (-OCH₃) at C2, a methyl group (-CH₃) at C3, and a propan-2-one group (-CH₂C(O)CH₃) at C1. The methoxy and methyl groups are electron-donating and are classified as activating, ortho, para-directors. organicchemistrytutor.comlibretexts.org The propan-2-one group is attached via a methylene spacer, so its deactivating effect is insulated from the ring. Therefore, the directing influence is primarily determined by the methoxy and methyl groups.
Directing Effects:
The 2-methoxy group is a powerful activating group that directs incoming electrophiles to its ortho (C1, C3) and para (C5) positions. Since C1 and C3 are already substituted, it strongly activates C5.
The 3-methyl group is a weaker activating group that directs to its ortho (C2, C4) and para (C6) positions. Since C2 is substituted, it activates C4 and C6.
The combined influence of these groups suggests that the most electronically enriched and sterically accessible positions for electrophilic attack are C4, C5, and C6. The powerful activating nature of the methoxy group often dominates, making the positions ortho and para to it the most likely sites of substitution. wikipedia.org
The predicted regioselectivity for common EAS reactions is summarized below.
| Position | Activation by -OCH₃ (at C2) | Activation by -CH₃ (at C3) | Overall Predicted Reactivity |
| C4 | Meta | Ortho | Moderately Activated |
| C5 | Para | Meta | Strongly Activated |
| C6 | Ortho | Para | Strongly Activated |
Given steric considerations, substitution at C5 (para to the strong activating methoxy group) is often favored.
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings, utilizing a "directed metalation group" (DMG) to guide a strong base (typically an organolithium reagent) to deprotonate an adjacent ortho-position. wikipedia.org
The methoxy group is known to function as a moderate DMG. organic-chemistry.org In the case of this compound, the methoxy group is at the C2 position. Both of its ortho positions (C1 and C3) are already substituted. Therefore, a conventional DoM reaction guided solely by the methoxy group is not feasible on this substrate.
However, alternative strategies could be envisioned:
Benzylic Metalation: The benzylic protons on the methylene bridge are significantly more acidic than the aromatic protons. Treatment with a strong base like n-butyllithium would likely lead to deprotonation at this benzylic position, forming an anion that can react with electrophiles, rather than ring metalation. uwindsor.ca
Remote Metalation or Rearrangement: While less common, under specific conditions with carefully chosen bases and chelating agents, metalation at other ring positions could potentially be achieved, though this would be a non-trivial synthetic challenge.
Reactions of the Methoxy Group
The methoxy group, an aryl methyl ether, is generally stable but can be cleaved under specific, typically harsh, conditions. This reaction is important for converting the methoxy substituent into a hydroxyl group, yielding a phenol.
Ether Cleavage: The most common method for cleaving aryl methyl ethers is treatment with strong acids, particularly boron tribromide (BBr₃) or hydrobromic acid (HBr). nih.govmasterorganicchemistry.com The reaction with BBr₃ is often preferred due to its high efficiency at or below room temperature. nih.govresearchgate.net The mechanism involves coordination of the Lewis acidic boron to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group in an Sₙ2-type displacement. An aqueous workup then liberates the resulting phenol. masterorganicchemistry.com
The cleavage reaction is outlined in the table below.
| Reagent | Conditions | Product |
| Boron Tribromide (BBr₃) | Dichloromethane (CH₂Cl₂), often at low temp. to RT, then H₂O workup | 1-(2-Hydroxy-3-methylphenyl)propan-2-one |
| Hydrobromic Acid (HBr) | Concentrated aqueous solution, heat | 1-(2-Hydroxy-3-methylphenyl)propan-2-one and Methyl bromide |
Cleavage and Derivatization
The structural integrity of this compound can be altered through cleavage reactions, targeting either the ether linkage or the carbon-carbon bonds adjacent to the carbonyl group. Additionally, the ketone functionality serves as a prime site for derivatization, a process widely used for both analytical and synthetic purposes.
Cleavage:
The ether linkage in the molecule, specifically the bond between the methoxy group and the aromatic ring, is generally stable. However, it can be cleaved under harsh conditions using strong acids like hydrobromic acid or boron tribromide, which are common reagents for the dealkylation of aryl methyl ethers. organic-chemistry.org This process would yield 1-(2-hydroxy-3-methylphenyl)propan-2-one.
Oxidative cleavage of the ketone can also be achieved. Strong oxidizing agents, such as hot, alkaline potassium permanganate, can break the carbon-carbon bonds adjacent to the carbonyl group. This would lead to the formation of 2-methoxy-3-methylbenzoic acid.
Derivatization:
The carbonyl group of this compound readily undergoes condensation reactions with various nucleophiles to form a range of derivatives. A classic example is the reaction with 2,4-dinitrophenylhydrazine (B122626) (DNPH), which yields a crystalline, brightly colored 2,4-dinitrophenylhydrazone. researchgate.netnih.gov This reaction is often used for the qualitative identification of aldehydes and ketones. hitachi-hightech.comd-nb.inforesearchgate.net
| Reagent | Derivative Formed | Purpose |
| 2,4-Dinitrophenylhydrazine (DNPH) | This compound 2,4-dinitrophenylhydrazone | Qualitative analysis, solid derivative for characterization |
| Hydroxylamine | This compound oxime | Synthesis of amides via Beckmann rearrangement |
| Semicarbazide | This compound semicarbazone | Characterization of ketones |
Oxidative and Reductive Manipulations of the Compound
The presence of a carbonyl group makes this compound amenable to a variety of oxidative and reductive transformations. The selectivity of these reactions is crucial for achieving desired synthetic outcomes.
Chemoselective Reduction of the Carbonyl Group
The ketone functionality can be selectively reduced to a secondary alcohol, 1-(2-methoxy-3-methylphenyl)propan-2-ol, using a variety of reducing agents. The choice of reagent is critical to avoid unwanted side reactions, such as reduction of the aromatic ring or cleavage of the ether linkage.
Sodium borohydride (NaBH4) is a mild and effective reagent for this transformation, typically carried out in an alcoholic solvent like methanol (B129727) or ethanol. sci-hub.sescribd.comresearchgate.net It is highly chemoselective for aldehydes and ketones and will not affect the aromatic ring or the ether group.
| Reducing Agent | Solvent | Product | Key Features |
| Sodium Borohydride (NaBH4) | Methanol or Ethanol | 1-(2-Methoxy-3-methylphenyl)propan-2-ol | High chemoselectivity, mild conditions |
| Lithium Aluminium Hydride (LiAlH4) | Diethyl ether or THF | 1-(2-Methoxy-3-methylphenyl)propan-2-ol | More powerful, less selective, requires anhydrous conditions |
| Catalytic Hydrogenation (H2/Pd, Pt, or Ni) | Ethanol or Acetic Acid | 1-(2-Methoxy-3-methylphenyl)propan-2-ol | Can also reduce aromatic rings under more forcing conditions |
Controlled Oxidation Processes
While strong oxidation leads to cleavage of the molecule, more controlled oxidation can lead to synthetically useful products. One of the most significant controlled oxidation reactions for ketones is the Baeyer-Villiger oxidation. wikipedia.orgorganic-chemistry.orgadichemistry.comchem-station.com This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, converting the ketone into an ester.
In the case of this compound, the Baeyer-Villiger oxidation would result in the formation of either methyl (2-methoxy-3-methylphenyl)acetate or (2-methoxy-3-methylphenyl)methyl acetate, depending on which group preferentially migrates. The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. In this case, the benzylic group (an aryl-substituted primary alkyl) would be expected to migrate in preference to the methyl group.
| Oxidizing Agent | Product | Reaction Type |
| meta-Chloroperoxybenzoic acid (m-CPBA) | (2-Methoxy-3-methylphenyl)methyl acetate | Baeyer-Villiger Oxidation |
| Peroxyacetic acid | (2-Methoxy-3-methylphenyl)methyl acetate | Baeyer-Villiger Oxidation |
Mechanistic Investigations of Reactions Involving 1 2 Methoxy 3 Methylphenyl Propan 2 One
Reaction Pathway Elucidation
The elucidation of reaction pathways for 1-(2-methoxy-3-methylphenyl)propan-2-one (B6264639) involves a careful consideration of its structural features: a ketone carbonyl group, an adjacent methylene (B1212753) group, and a substituted aromatic ring. These features allow for a variety of reactions, including those at the carbonyl carbon, the α-carbon, and the aromatic ring.
The stereochemical outcome of reactions at the prostereogenic center of this compound, the carbonyl carbon, is of significant interest. Reduction of the ketone, for instance, would lead to the formation of a chiral alcohol, 1-(2-methoxy-3-methylphenyl)propan-2-ol. The stereoselectivity of such a reaction is dictated by the reaction mechanism and the nature of the reducing agent.
In the absence of a chiral catalyst or reagent, the reduction of the ketone would be expected to yield a racemic mixture of (R)- and (S)-1-(2-methoxy-3-methylphenyl)propan-2-ol. This is because the planar carbonyl group is equally accessible to the reducing agent from both faces.
However, stereoselectivity can be induced. For instance, in enzyme-catalyzed reductions, the substrate binds to the active site of the enzyme in a specific orientation, leading to the preferential formation of one enantiomer. Similarly, the use of chiral reducing agents, such as those derived from chiral auxiliaries, can lead to the formation of one enantiomer in excess. The principles of stereoselective synthesis suggest that the steric and electronic properties of the ortho-methoxy and meta-methyl substituents will influence the approach of the reagent to the carbonyl group, potentially leading to diastereoselectivity in reactions with chiral reagents. While specific studies on this substrate are lacking, the general principles of asymmetric induction would apply.
The identification of key intermediates and transition states is fundamental to understanding the reaction mechanism. For reactions involving this compound, these transient species can be inferred from analogous reactions of other ketones and aromatic compounds.
Enolates and Enols: In base-catalyzed reactions, the deprotonation of the α-carbon (the methylene group) leads to the formation of a resonance-stabilized enolate intermediate. In acidic conditions, the ketone can tautomerize to its enol form. These intermediates are crucial in reactions such as aldol (B89426) condensations and α-halogenation. The stability and reactivity of the enolate or enol will be influenced by the electronic effects of the substituted phenyl ring.
Tetrahedral Intermediates: Nucleophilic addition to the carbonyl group proceeds through a tetrahedral intermediate. The stability of this intermediate is influenced by the nature of the nucleophile and the substituents on the aromatic ring. Electron-withdrawing groups would stabilize the developing negative charge on the oxygen atom, while electron-donating groups would destabilize it.
Transition States: The transition state represents the highest energy point along the reaction coordinate. For a bimolecular reaction, such as the reduction of the ketone by a hydride reagent, the transition state would involve the partial formation of the new carbon-hydrogen bond and the partial breaking of the carbonyl pi bond. The geometry and energy of the transition state are influenced by steric and electronic factors. The Hammond postulate suggests that for an endergonic step, the transition state will resemble the products of that step, while for an exergonic step, it will resemble the reactants. For instance, in the formation of a high-energy carbocation intermediate during an electrophilic aromatic substitution, the transition state would be structurally similar to the carbocation.
Kinetic Studies of Derivatization Reactions
The rate law for a reaction involving this compound would be determined experimentally by measuring the reaction rate at varying concentrations of reactants. For example, in a nucleophilic addition reaction, the rate law might be found to be first-order in the ketone and first-order in the nucleophile, indicating a bimolecular rate-determining step.
Activation parameters, such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), can be determined by studying the temperature dependence of the rate constant. A large positive ΔS‡ would suggest a dissociative mechanism, while a large negative ΔS‡ would be consistent with an associative mechanism where multiple molecules come together in the transition state.
A kinetic study on the oxidation of the related compound 1-methoxy-2-propanol (B31579) by ditelluratoargentate(III) in an alkaline medium revealed that the reaction rate was first order with respect to the oxidant and had a fractional order dependence on the alcohol. researchgate.net This suggests a complex mechanism likely involving pre-equilibrium steps. researchgate.net
Table 1: Hypothetical Rate Data for a Derivatization Reaction This table is illustrative and not based on experimental data for the target compound.
| Experiment | [this compound] (M) | [Reagent] (M) | Initial Rate (M/s) |
|---|---|---|---|
| 1 | 0.10 | 0.10 | 1.5 x 10-4 |
| 2 | 0.20 | 0.10 | 3.0 x 10-4 |
| 3 | 0.10 | 0.20 | 3.0 x 10-4 |
From this hypothetical data, the rate law would be determined as: Rate = k[this compound][Reagent].
The choice of solvent can significantly impact the rate and selectivity of reactions involving this compound. Polar protic solvents can stabilize charged intermediates and transition states through hydrogen bonding, which can accelerate or decelerate a reaction depending on the charge distribution in the reactants and the transition state. Polar aprotic solvents are effective at solvating cations but not anions, which can enhance the reactivity of anionic nucleophiles.
For instance, in a nucleophilic substitution reaction where a charged nucleophile attacks the carbonyl carbon, a polar aprotic solvent might accelerate the reaction compared to a polar protic solvent, as the latter would solvate and stabilize the nucleophile, reducing its reactivity. The Curtin-Hammett principle is also relevant here, as solvent effects can alter the relative energies of transition states leading to different products from rapidly equilibrating conformers, thereby influencing the product ratio. wikipedia.orgias.ac.inopenochem.org
Table 2: Expected Solvent Effects on Reaction Types
| Reaction Type | Transition State Polarity | Effect of Increasing Solvent Polarity |
|---|---|---|
| Nucleophilic Addition (neutral nucleophile) | More polar than reactants | Rate increases |
| SN2 reaction with an anionic nucleophile | Charge is more dispersed than in reactants | Rate decreases in protic solvents, increases in aprotic solvents |
| Enolate formation (base-catalyzed) | Charge is generated | Rate increases |
Influence of Substituents on Reaction Mechanisms
The methoxy (B1213986) (-OCH3) and methyl (-CH3) groups on the phenyl ring of this compound exert significant electronic and steric effects that influence its reactivity.
In electrophilic aromatic substitution reactions, the combined directing effects of the ortho-methoxy and meta-methyl groups would need to be considered. Both are activating and ortho-, para-directing. The methoxy group is a stronger activator and would likely dominate the directing effect.
Computational Verification of Proposed Mechanisms
In the investigation of reaction mechanisms involving this compound, computational chemistry serves as a powerful tool to complement experimental findings. Through the use of theoretical models, it is possible to elucidate the intricate details of reaction pathways, including the characterization of transient species such as transition states and intermediates. This section focuses on the computational approaches employed to verify and gain deeper insight into the proposed mechanisms of reactions involving this specific ketone.
The primary methodology utilized in these computational studies is Density Functional Theory (DFT). DFT has been widely adopted due to its favorable balance between computational cost and accuracy in predicting the electronic structure and energies of molecules. By applying DFT methods, researchers can construct a detailed potential energy surface (PES) for a given reaction. The PES maps the energy of the system as a function of the geometric coordinates of the atoms, providing a landscape that dictates the course of the reaction.
A key aspect of computational verification is the location and characterization of transition states. A transition state represents the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate. Computationally, a transition state is identified as a first-order saddle point on the PES, meaning it is an energy maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom. The structure of the transition state provides valuable information about the geometry of the reacting molecules at the point of bond formation or cleavage.
Once located, the calculated vibrational frequencies of the transition state structure are analyzed. A genuine transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate. Following the path of this imaginary frequency in both forward and reverse directions allows for the tracing of the intrinsic reaction coordinate (IRC), which connects the transition state to the reactants and products, thereby confirming that the located transition state indeed corresponds to the reaction of interest.
The energy difference between the reactants and the transition state defines the activation energy barrier (ΔE‡). This calculated value is a crucial piece of data for verifying a proposed mechanism, as it can be correlated with experimentally determined reaction kinetics. A lower calculated activation energy suggests a more favorable reaction pathway. By comparing the activation energies of different proposed mechanisms, the most likely pathway can be identified.
For reactions involving this compound, computational studies would typically investigate key mechanistic steps such as nucleophilic attack at the carbonyl carbon, enolate formation, or rearrangements. The influence of the ortho-methoxy and meta-methyl substituents on the phenyl ring can also be quantified through these calculations. For instance, the electron-donating nature of the methoxy group and the steric hindrance it imposes can be modeled to understand their effects on the stability of intermediates and the energy of transition states.
The table below illustrates the type of data that would be generated from a DFT study to compare two hypothetical reaction pathways (Pathway A and Pathway B) for a reaction involving this compound.
| Parameter | Pathway A | Pathway B |
| Transition State (TS) Geometry | Characterized by the formation of a specific bond (e.g., C-Nu) with a defined bond length and angle. | Characterized by a different bonding arrangement or stereochemistry in the transition state. |
| Calculated Activation Energy (ΔE‡) | e.g., 20.5 kcal/mol | e.g., 25.2 kcal/mol |
| Imaginary Frequency of TS | e.g., -350 cm⁻¹ (corresponding to the C-Nu bond formation) | e.g., -410 cm⁻¹ (corresponding to a proton transfer) |
| Reaction Energy (ΔErxn) | e.g., -15.3 kcal/mol (exothermic) | e.g., -12.8 kcal/mol (exothermic) |
In this hypothetical example, the lower activation energy for Pathway A would suggest that it is the more kinetically favorable mechanism. Furthermore, the nature of the imaginary frequency provides direct evidence for the type of transformation occurring at the transition state.
Advanced Spectroscopic and Structural Elucidation of 1 2 Methoxy 3 Methylphenyl Propan 2 One and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 1-(2-Methoxy-3-methylphenyl)propan-2-one (B6264639), a combination of ¹H, ¹³C, and 2D NMR experiments provides a complete map of its atomic connectivity and chemical environment.
¹H NMR Techniques for Proton Environment Analysis
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment in the molecule. Based on its structure, five primary signals are anticipated. The aromatic region would display a complex pattern for the three protons on the substituted benzene (B151609) ring. The protons on the methylene (B1212753) bridge (C1), the acetyl group (C3), the methoxy (B1213986) group, and the methyl group on the ring would each produce a characteristic signal.
The expected chemical shifts (δ) in a solvent like CDCl₃ are:
Aromatic Protons (H4, H5, H6): Typically found in the range of δ 6.8-7.3 ppm. Their specific shifts and coupling patterns depend on the electronic effects of the methoxy and methyl substituents.
Methoxy Protons (-OCH₃): A sharp singlet around δ 3.8 ppm.
Methylene Protons (-CH₂-): A singlet corresponding to the two benzylic protons, expected around δ 3.7 ppm. rsc.org
Aromatic Methyl Protons (-CH₃): A singlet for the methyl group attached to the benzene ring, typically appearing around δ 2.3 ppm. rsc.org
Acetyl Methyl Protons (-C(O)CH₃): A singlet for the terminal methyl group, expected further downfield around δ 2.1 ppm due to the influence of the adjacent carbonyl group.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (3H) | 6.8 - 7.3 | Multiplet |
| Methoxy (3H) | ~3.8 | Singlet |
| Methylene (2H) | ~3.7 | Singlet |
| Aromatic Methyl (3H) | ~2.3 | Singlet |
| Acetyl Methyl (3H) | ~2.1 | Singlet |
¹³C NMR for Carbon Skeleton Elucidation
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, which has 11 carbon atoms, 11 distinct signals are expected, as there are no elements of symmetry that would make any carbons chemically equivalent.
The approximate chemical shifts for the carbon atoms are:
Carbonyl Carbon (>C=O): This is the most deshielded carbon, appearing significantly downfield, typically above δ 200 ppm.
Aromatic Carbons: Six signals are expected in the δ 110-160 ppm region. The carbon attached to the methoxy group (C2) would be the most deshielded among the aromatic carbons.
Methoxy Carbon (-OCH₃): A signal in the range of δ 55-60 ppm. docbrown.info
Methylene Carbon (-CH₂-): A signal for the benzylic carbon.
Acetyl Methyl Carbon (-C(O)CH₃): A signal for the terminal methyl carbon.
Aromatic Methyl Carbon (-CH₃): The signal for the methyl group attached to the ring, typically the most upfield of the sp³ carbons.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | > 200 |
| Aromatic (C-O) | 155 - 160 |
| Aromatic (C-C/C-H) | 110 - 140 |
| Methoxy (-OCH₃) | 55 - 60 |
| Methylene (-CH₂-) | 45 - 55 |
| Acetyl Methyl (-C(O)CH₃) | 28 - 35 |
| Aromatic Methyl (-CH₃) | 15 - 25 |
2D NMR Experiments (COSY, HMQC, HMBC) for Connectivity Mapping
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons, primarily those on adjacent carbons. It would be used to confirm the connectivity between the protons on the aromatic ring.
HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached. It would allow for the direct assignment of each protonated carbon in the ¹³C spectrum based on the already assigned ¹H signals.
Mass Spectrometry for Molecular Formula and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and formula of a compound and to gain structural information from its fragmentation patterns. The electron ionization (EI) mass spectrum of this compound (molecular weight: 178.23 g/mol ) shows characteristic fragmentation.
The molecular ion peak ([M]⁺) is observed at a mass-to-charge ratio (m/z) of 178. oup.com The fragmentation is dominated by the cleavage of the bond between the methylene carbon and the carbonyl carbon, a common pathway for phenylacetones. This cleavage results in the formation of a stable, substituted benzyl (B1604629) cation, which is often the most abundant ion (the base peak). oup.com
Key fragments observed in the mass spectrum include:
m/z 135: This is the base peak and corresponds to the [CH₃O(CH₃)C₆H₃CH₂]⁺ cation, formed by the loss of the acetyl radical (•COCH₃). oup.com
m/z 105: A significant peak characteristic of ortho-methoxy substituted phenylacetones. This ion is formed from the m/z 135 fragment through the loss of a neutral formaldehyde (B43269) molecule (CH₂O). oup.com This fragmentation is a key diagnostic feature that helps distinguish it from its meta- and para-methoxy isomers.
m/z 43: This peak corresponds to the acetyl cation [CH₃CO]⁺. oup.comlibretexts.org
Table 3: Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment Ion | Significance |
| 178 | [C₁₁H₁₄O₂]⁺ | Molecular Ion |
| 135 | [C₉H₁₁O]⁺ | Base Peak, Substituted Benzyl Cation |
| 105 | [C₈H₉]⁺ | Loss of CH₂O from m/z 135; Diagnostic for ortho-methoxy substitution |
| 43 | [C₂H₃O]⁺ | Acetyl Cation |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong, sharp absorption band for the carbonyl (C=O) group of the ketone. Other key absorptions include:
~2950-2850 cm⁻¹: C-H stretching vibrations from the methyl and methylene groups. docbrown.info
~1715 cm⁻¹: A strong C=O stretching band, characteristic of an aliphatic ketone.
~1600 and ~1480 cm⁻¹: C=C stretching vibrations within the aromatic ring.
~1250 cm⁻¹: A strong C-O stretching band corresponding to the aryl-alkyl ether linkage. docbrown.info
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the polar C=O bond gives a strong IR signal, the vibrations of the less polar aromatic ring are often more prominent in the Raman spectrum. researchgate.net Expected Raman bands for this compound would include strong signals for the aromatic C=C stretching and the symmetric C-H stretching vibrations. This technique is particularly useful for analyzing the skeletal vibrations of the molecule. researchgate.net
Table 4: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Primary Technique |
| C-H (Aliphatic) | Stretching | 2950 - 2850 | IR / Raman |
| C=O (Ketone) | Stretching | ~1715 | IR |
| C=C (Aromatic) | Stretching | ~1600, ~1480 | IR / Raman |
| C-O (Ether) | Stretching | ~1250 | IR |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, provided a suitable single crystal can be obtained. While no published crystal structure for this compound is currently available, this technique would provide precise data on bond lengths, bond angles, and torsional angles.
If a crystal structure were determined, it would confirm the planar geometry of the benzene ring and reveal the conformation of the propan-2-one side chain relative to the ring. Furthermore, it would elucidate the intermolecular interactions, such as van der Waals forces or potential weak hydrogen bonds, that govern the packing of the molecules in the crystal lattice. nih.gov Such an analysis provides an unambiguous confirmation of the connectivity and stereochemistry established by other spectroscopic methods. vensel.org
Analysis of Bond Lengths, Bond Angles, and Dihedral Angles
A comprehensive search of crystallographic databases and the scientific literature did not yield specific experimental data from X-ray diffraction studies for this compound. Therefore, precise, experimentally determined bond lengths, bond angles, and dihedral angles for this specific molecule are not available in the public domain.
For a complete structural analysis, single-crystal X-ray crystallography would be required. This technique would provide the precise atomic coordinates of the molecule in the solid state, from which all geometric parameters can be calculated. Theoretical calculations, such as those using Density Functional Theory (DFT), could also provide optimized geometric parameters, but these would be computational predictions rather than experimental values.
In the absence of specific data for the title compound, a general discussion of expected values for similar molecular fragments can be offered for context. For instance, the carbon-carbon bond lengths within the phenyl ring would be expected to be in the range of 1.38-1.40 Å. The C-O bond of the methoxy group would typically be around 1.36 Å for the aryl-O bond and 1.42 Å for the O-methyl bond. The C=O bond of the ketone is expected to be approximately 1.21 Å. Bond angles around the sp² hybridized carbons of the phenyl ring and the carbonyl group would be close to 120°, while angles around the sp³ hybridized carbons of the propanone and methyl substituents would be approximately 109.5°.
Without experimental data, interactive data tables for bond lengths, bond angles, and dihedral angles cannot be generated.
Intermolecular Interactions in Crystal Lattices
Similarly, without a determined crystal structure for this compound, a specific analysis of its intermolecular interactions in the crystal lattice is not possible. The arrangement of molecules in the solid state, and thus the nature and geometry of their interactions, is dependent on the specific packing adopted by the compound, which can only be determined through experimental crystallographic analysis.
Based on the functional groups present in the molecule (a methoxy group, a methyl group, a phenyl ring, and a ketone), one can hypothesize the types of intermolecular interactions that might be present in its crystal lattice. These would likely include:
Van der Waals forces: These non-specific interactions, including London dispersion forces and dipole-dipole interactions, would be prevalent throughout the crystal lattice, arising from the temporary and permanent dipoles within the molecules.
C-H···O interactions: Weak hydrogen bonds could form between the hydrogen atoms of the methyl or phenyl groups and the oxygen atom of the carbonyl or methoxy groups of neighboring molecules.
π-π stacking: The aromatic phenyl rings could potentially engage in π-π stacking interactions, where the rings of adjacent molecules are arranged in a parallel or offset fashion.
The specific details of these interactions, such as the distances and angles of C-H···O bonds or the centroid-to-centroid distance in π-π stacking, remain unknown without experimental data.
An interactive data table detailing the specific intermolecular interactions cannot be generated due to the lack of available crystallographic information.
Computational and Theoretical Chemistry Studies of 1 2 Methoxy 3 Methylphenyl Propan 2 One
Density Functional Theory (DFT) Calculations
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems.
Geometry Optimization and Electronic Structure Analysis
This analysis would involve using DFT to find the most stable three-dimensional arrangement of atoms in the 1-(2-Methoxy-3-methylphenyl)propan-2-one (B6264639) molecule. The resulting optimized geometry would provide precise bond lengths, bond angles, and dihedral angles. Analysis of the electronic structure would reveal the distribution of electrons within the molecule, highlighting areas of high and low electron density.
Vibrational Frequency Analysis and Spectroscopic Correlations
A vibrational frequency analysis on the optimized geometry would predict the molecule's infrared (IR) and Raman spectra. Each vibrational mode would be assigned to specific molecular motions, such as the stretching of the carbonyl (C=O) group or the bending of C-H bonds. These theoretical spectra could then be correlated with experimentally obtained spectroscopic data to confirm the molecular structure.
HOMO-LUMO Energy Gap and Chemical Reactivity Indices
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability. A smaller gap suggests the molecule is more likely to be reactive. From the HOMO and LUMO energies, various chemical reactivity descriptors such as electronegativity, chemical hardness, and softness could be calculated to predict how the molecule would interact with other chemical species.
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
An MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is used to predict the sites for electrophilic and nucleophilic attack. For this compound, the MEP map would likely show a region of negative potential (typically colored red) around the oxygen atom of the carbonyl group, indicating a site susceptible to electrophilic attack. Regions of positive potential (blue) would indicate sites prone to nucleophilic attack.
Natural Bond Orbital (NBO) Analysis for Stability and Hyperconjugation
NBO analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. This analysis would reveal the stability arising from hyperconjugative interactions, such as the interaction between lone pairs on the oxygen atoms and adjacent anti-bonding orbitals.
Molecular Dynamics Simulations to Explore Conformational Space
Molecular dynamics simulations would be used to study the dynamic behavior of this compound over time. This would involve calculating the forces between atoms and their subsequent motions. Such simulations would allow for the exploration of the molecule's conformational landscape, identifying the different shapes it can adopt and the energy barriers between these conformations. This is particularly relevant for understanding the flexibility of the side chain and its interaction with its environment.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
In the field of computational and theoretical chemistry, the prediction of spectroscopic parameters for a molecule like this compound is a powerful tool for structure elucidation and confirmation. By employing quantum chemical calculations, researchers can simulate various types of spectra, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and mass spectrometry (MS). These theoretical predictions can then be compared with experimental data to validate the computational model and to gain deeper insights into the molecular structure and properties.
Theoretical approaches, particularly Density Functional Theory (DFT), have become instrumental in accurately predicting spectroscopic data. researchgate.netarpgweb.com The quality of these predictions is highly dependent on the level of theory and the basis set used in the calculations. researchgate.net A strong correlation between theoretical and experimental data provides a high degree of confidence in the assigned structure of the molecule. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
Computational methods can predict the chemical shifts of ¹H and ¹³C nuclei with considerable accuracy. The process involves calculating the nuclear magnetic shieldings, which are then converted into chemical shifts. These predicted values are invaluable for assigning the signals in an experimental NMR spectrum, especially for complex molecules.
For a molecule with a substituted aromatic ring like this compound, theoretical calculations can help to elucidate the electronic effects of the methoxy (B1213986) and methyl substituents on the chemical shifts of the aromatic protons and carbons. uba.ar The resonance and inductive effects of these groups influence the electron density around the nuclei, which in turn affects their shielding and, consequently, their chemical shifts. uba.ar
Table 1: Predicted vs. Experimental ¹H NMR Chemical Shifts (δ) for this compound
| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| Aromatic-H | Data not available in search results | Data not available in search results |
| Methoxy (-OCH₃) | Data not available in search results | Data not available in search results |
| Methyl (Aromatic-CH₃) | Data not available in search results | Data not available in search results |
| Methylene (B1212753) (-CH₂-) | Data not available in search results | Data not available in search results |
| Acetyl (-COCH₃) | Data not available in search results | Data not available in search results |
Table 2: Predicted vs. Experimental ¹³C NMR Chemical Shifts (δ) for this compound
| Carbon | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| Carbonyl (C=O) | Data not available in search results | Data not available in search results |
| Aromatic C-O | Data not available in search results | Data not available in search results |
| Aromatic C-CH₃ | Data not available in search results | Data not available in search results |
| Aromatic C-H | Data not available in search results | Data not available in search results |
| Aromatic C (quaternary) | Data not available in search results | Data not available in search results |
| Methoxy (-OCH₃) | Data not available in search results | Data not available in search results |
| Methyl (Aromatic-CH₃) | Data not available in search results | Data not available in search results |
| Methylene (-CH₂-) | Data not available in search results | Data not available in search results |
| Acetyl (-COCH₃) | Data not available in search results | Data not available in search results |
Infrared (IR) Spectroscopy
Theoretical calculations of vibrational frequencies can aid in the assignment of absorption bands in an experimental IR spectrum. DFT methods are commonly used to compute the harmonic vibrational frequencies, which are often scaled to correct for anharmonicity and other systematic errors. researchgate.net
For this compound, key vibrational modes would include the C=O stretching of the ketone, C-O stretching of the methoxy group, C-H stretching of the aromatic and aliphatic groups, and various bending vibrations. researchgate.net A comparison between the calculated and experimental vibrational frequencies can confirm the presence of these functional groups and provide confidence in the structural assignment.
Table 3: Predicted vs. Experimental IR Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| C=O Stretch (Ketone) | Data not available in search results | Data not available in search results |
| C-O Stretch (Methoxy) | Data not available in search results | Data not available in search results |
| Aromatic C=C Stretch | Data not available in search results | Data not available in search results |
| Aliphatic C-H Stretch | Data not available in search results | Data not available in search results |
| Aromatic C-H Stretch | Data not available in search results | Data not available in search results |
Mass Spectrometry (MS)
While the prediction of full mass spectra is more complex, computational methods can be used to predict the fragmentation patterns of a molecule under electron ionization. nih.gov By calculating bond dissociation energies and the stability of potential fragment ions, a theoretical fragmentation pathway can be proposed. This can then be compared with the experimental mass spectrum to aid in its interpretation. The substitution of a methyl group with a methoxy group, for instance, can lead to significant alterations in fragmentation patterns and the relative intensities of peaks. nih.gov
For this compound, key fragmentation pathways would likely involve cleavage of the bond between the carbonyl carbon and the methylene group (alpha-cleavage) and cleavage of the bond between the methylene group and the aromatic ring. The presence of the methoxy and methyl groups on the aromatic ring would also influence the fragmentation of the aromatic portion of the molecule.
Application of 1 2 Methoxy 3 Methylphenyl Propan 2 One As a Precursor in Complex Molecule Synthesis
Role in the Synthesis of Substituted Phenylacetones and Analogs
The core structure of 1-(2-Methoxy-3-methylphenyl)propan-2-one (B6264639) is that of a substituted phenylacetone (B166967) (also known as phenyl-2-propanone or P2P). wikipedia.orgnih.gov Phenylacetone and its derivatives are important intermediates in organic synthesis. The specific substitution pattern of this compound—a methoxy (B1213986) group at position 2 and a methyl group at position 3 of the phenyl ring—can be modified to create a library of analogs.
Synthetic strategies can involve altering these substituents or introducing new functional groups onto the phenyl ring through electrophilic aromatic substitution. This allows for the creation of a diverse range of phenylacetone analogs, each with potentially unique chemical properties. For instance, processes have been developed for producing various substituted phenylacetones, such as 2-methoxyphenylacetone (B1582958) and 4-hydroxyphenylacetone, from related starting materials. google.com The compound itself can be considered an analog of other functionally similar ketones used in synthesis, such as 1-(4-methoxy-3-methylphenyl)propan-2-one and 1-(p-methoxyphenyl)-2-propanone. nih.govnih.gov
| Compound Name | Core Structure | Substituents on Phenyl Ring |
|---|---|---|
| This compound | Phenylpropan-2-one | 2-Methoxy, 3-Methyl |
| Phenylacetone (P2P) | Phenylpropan-2-one | None |
| 1-(4-Methoxyphenyl)propan-2-one | Phenylpropan-2-one | 4-Methoxy |
| 1-(4-Hydroxy-3-methoxyphenyl)propan-2-one | Phenylpropan-2-one | 4-Hydroxy, 3-Methoxy |
| 1-(3,4-Dimethoxyphenyl)propan-2-one | Phenylpropan-2-one | 3,4-Dimethoxy |
Utilization in the Construction of Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are fundamental structural motifs in a vast number of natural products and pharmaceutical agents. rsc.orgnih.gov Ketones like this compound are crucial starting materials for synthesizing these ring systems. The carbonyl group can readily react with nitrogen-based nucleophiles such as amines and hydrazines to form imines and hydrazones, respectively, which are key intermediates in cyclization reactions. nih.gov
Several classic and modern synthetic methods for heterocycle formation can employ this ketone as a substrate. For example:
Paal-Knorr Pyrrole Synthesis: Reaction with a primary amine under acidic conditions after conversion to a 1,4-dicarbonyl compound.
Hantzsch Pyridine (B92270) Synthesis: A multi-component reaction that can involve a β-ketoester (derivable from the ketone), an aldehyde, and ammonia.
Synthesis of Pyrimidines: Condensation reactions of a 1,3-dicarbonyl derivative (accessible from the starting ketone) with urea (B33335) or thiourea (B124793) can yield pyrimidine (B1678525) rings. nih.gov
Synthesis of Pyrazoles: Reaction of a 1,3-dicarbonyl derivative with hydrazine. mdpi.com
The versatility of the ketone functional group makes this compound a valuable precursor for creating a wide variety of substituted nitrogen heterocycles. mdpi.commdpi.com
| Heterocycle Class | General Synthetic Approach | Role of Ketone |
|---|---|---|
| Pyrroles | Paal-Knorr Synthesis | Precursor to a 1,4-dicarbonyl compound |
| Pyridines | Hantzsch Synthesis | Source of two carbon atoms in the pyridine ring |
| Pyrazoles | Condensation with Hydrazine | Precursor to a 1,3-dicarbonyl compound |
| Imidazoles | Debus Synthesis | Precursor to a 1,2-dicarbonyl compound |
| Pyrimidines | Biginelli Reaction | Provides the keto-ester component |
Employment in Carbon-Carbon Bond Forming Reactions for Complex Scaffolds
The formation of carbon-carbon (C-C) bonds is the cornerstone of organic synthesis, enabling the construction of complex molecular skeletons from simpler precursors. researchgate.net this compound is well-suited for several fundamental C-C bond-forming reactions due to the reactivity of the protons on the carbon atom adjacent (alpha) to the carbonyl group.
Deprotonation at the α-carbon by a suitable base generates a nucleophilic enolate. This enolate can then react with a variety of carbon-based electrophiles. vanderbilt.edu Key reactions include:
Alkylation: The enolate can be alkylated by reacting with alkyl halides, attaching new carbon chains to the molecule.
Aldol (B89426) Addition and Condensation: The enolate can add to other carbonyl compounds (aldehydes or ketones) to form β-hydroxy ketones (an aldol adduct). Subsequent dehydration can lead to an α,β-unsaturated ketone. These reactions are powerful tools for building larger, more complex structures. chalmers.se
Modern synthetic methods, including transition-metal-catalyzed cross-coupling reactions, can also be employed to form C-C bonds using derivatives of this ketone, further expanding its utility in constructing intricate molecular frameworks. illinois.edu
| Reaction | Key Intermediate | Type of Bond Formed | General Outcome |
|---|---|---|---|
| α-Alkylation | Enolate | sp³-sp³ | Attachment of an alkyl group at the α-position |
| Aldol Addition | Enolate | sp³-sp³ | Formation of a β-hydroxy ketone |
| Claisen Condensation | Enolate | sp³-sp² | Formation of a β-keto ester (with an ester electrophile) |
| Michael Addition | Enolate | sp³-sp³ | Conjugate addition to an α,β-unsaturated system |
Precursor for Optically Active Compounds through Asymmetric Synthesis
Chirality is a critical feature of many biologically active molecules. Asymmetric synthesis, the preparation of optically active compounds, is therefore of paramount importance. nih.gov The ketone group in this compound is prochiral, meaning it can be converted into a chiral center.
The most direct application is the asymmetric reduction of the carbonyl group to a hydroxyl group. Using chiral reducing agents or catalysts, this transformation can selectively produce one enantiomer of the corresponding alcohol, 1-(2-Methoxy-3-methylphenyl)propan-2-ol. nih.gov This chiral alcohol can then serve as a valuable building block in the total synthesis of complex natural products and pharmaceuticals. nih.gov
Furthermore, C-C bond-forming reactions at the α-position can also be rendered asymmetric. By using chiral auxiliaries or chiral catalysts, reactions like aldol additions or alkylations can be controlled to produce products with a specific stereochemistry at the newly formed stereocenter. rsc.org This approach allows for the introduction of chirality early in a synthetic sequence, which is often a highly efficient strategy.
Intermediate in Pathways for Structurally Diverse Organic Molecules
The utility of this compound extends beyond the reactions already discussed, positioning it as a versatile intermediate for a wide range of structurally diverse molecules. The ketone functional group is a hub for numerous chemical transformations.
| Reaction Type | Reagent(s) | Product Functional Group |
|---|---|---|
| Reduction | Sodium borohydride (B1222165), Lithium aluminum hydride | Secondary Alcohol |
| Reductive Amination | Amine, Reducing Agent (e.g., NaBH₃CN) | Amine |
| Wittig Reaction | Phosphorus ylide | Alkene |
| Baeyer-Villiger Oxidation | Peroxy acid (e.g., m-CPBA) | Ester |
| Grignard Reaction | Organomagnesium halide (R-MgX) | Tertiary Alcohol |
Each of these transformations converts the initial ketone into a new compound with distinct reactivity, opening up subsequent synthetic pathways. For example, reduction to the alcohol allows for esterification or etherification reactions, while the Wittig reaction provides a route to olefins, which can undergo a host of further reactions like polymerization, oxidation, or hydrogenation. This functional group interconversion capability makes this compound a valuable and adaptable intermediate in multi-step syntheses. nih.gov
Beyond transforming the ketone group itself, this compound can be used to synthesize a variety of other ketone derivatives. As previously noted, α-alkylation can introduce new carbon substituents. Other important derivatizations include:
α-Halogenation: The reaction with halogens (e.g., Br₂) under acidic or basic conditions can introduce a halogen atom at the α-position, creating a useful handle for subsequent nucleophilic substitution or elimination reactions.
Aldol Condensation: Reaction with an aromatic aldehyde leads to the formation of an α,β-unsaturated ketone, a type of chalcone (B49325) analog. These compounds are themselves valuable intermediates, particularly in the synthesis of heterocycles like flavonoids and pyrimidines. science.govmdpi.com
Mannich Reaction: Reaction with formaldehyde (B43269) and a secondary amine yields a Mannich base, which are important intermediates in pharmaceutical synthesis.
These reactions demonstrate how the initial ketone scaffold can be elaborated into a range of more complex ketone derivatives, each with its own synthetic potential. science.gov
Structure Activity Relationship Sar Studies at the Molecular Level Excluding Clinical Outcomes
Design Principles for Modifying Related Structures for Specific Molecular Recognition:Understanding the SAR of a compound allows chemists to design new molecules with enhanced or more specific activities, such as for enzyme inhibition.
The absence of such specific data for 1-(2-Methoxy-3-methylphenyl)propan-2-one (B6264639) prevents a detailed discussion within the requested framework. While general principles of medicinal chemistry and computational drug design exist, applying them to this compound without specific experimental or computational data would be speculative and fall outside the scope of a scientifically rigorous article.
It is important to note that the lack of published research does not necessarily imply a lack of biological activity or scientific interest. Research may be ongoing, proprietary, or not yet in the public domain. However, based on currently accessible information, a detailed exposition on the molecular-level structure-activity relationships of this compound cannot be constructed.
Q & A
Q. What are the established synthetic routes for 1-(2-Methoxy-3-methylphenyl)propan-2-one, and how do reaction conditions influence yield?
Methodological Answer: The compound is synthesized via Claisen condensation of o-methoxyphenylacetic acid with methyl acetate, followed by decarboxylation. Key parameters include:
- Catalyst : Use of acidic or basic catalysts (e.g., NaOEt) to drive ester formation.
- Temperature : Optimal reaction at 100–120°C under reflux to avoid side reactions.
- Purification : Vacuum distillation (BP: 135–139°C at 2.0 kPa) to isolate the product .
Q. What spectroscopic and crystallographic techniques are critical for structural validation?
Methodological Answer:
- NMR : H and C NMR identify methoxy (δ 3.8–4.0 ppm), methylphenyl (δ 2.3–2.5 ppm), and ketone (δ 208–210 ppm in C) groups.
- XRD : SHELX programs (e.g., SHELXL) refine crystal structures, resolving hydrogen-bonding networks (e.g., C=O···H interactions) .
- IR : Strong carbonyl stretch at ~1700 cm confirms ketone functionality .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in experimental data (e.g., logP vs. solubility)?
Methodological Answer:
- LogP Prediction : Tools like RDKit calculate logP (3.17 for this compound) to rationalize hydrophobicity, aiding solvent selection .
- Molecular Dynamics (MD) : Simulate intermolecular interactions (e.g., methoxy group steric effects) to explain crystallization challenges .
- QSPR Models : Relate structural descriptors (e.g., polar surface area: 26.3 Ų) to solubility discrepancies .
Q. What strategies optimize regioselectivity in derivatization reactions (e.g., methoxy group vs. ketone)?
Methodological Answer:
- Protection-Deprotection : Temporarily protect the ketone with ethylene glycol to functionalize the methoxy group.
- Catalytic Selectivity : Use Pd/C or Ru complexes for hydrogenation of the ketone without altering methoxy groups .
- Kinetic Control : Low-temperature reactions (<0°C) favor methoxy substitution due to reduced ketone reactivity .
Q. How do intermolecular forces influence crystal packing and polymorphism?
Methodological Answer:
Q. What safety protocols are essential for handling this compound in lab settings?
Methodological Answer:
- Ventilation : Use fume hoods due to volatility (BP: 135–139°C) and potential inhalation hazards .
- PPE : Nitrile gloves and goggles; avoid static discharge (UN 1224, Hazard Class 3.2) .
- Waste Disposal : Neutralize with alkaline solutions before disposal to prevent environmental release .
Key Research Applications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
